Authored for Drug Development Professionals by a Senior Application Scientist
Authored for Drug Development Professionals by a Senior Application Scientist
An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)piperidine Hydrochloride (CAS 1421602-03-0)
This document provides a comprehensive technical overview of 2-(2,4-Difluorophenyl)piperidine hydrochloride, a key molecular scaffold in modern medicinal chemistry. We will move beyond simple data recitation to explore the underlying scientific principles that make this compound a valuable asset for researchers in drug discovery, particularly within the realm of neuroscience. This guide is structured to provide not only protocols but also the strategic reasoning behind them, ensuring a deeper, actionable understanding for the practicing scientist.
Core Compound Identity and Physicochemical Profile
2-(2,4-Difluorophenyl)piperidine hydrochloride belongs to the broad class of piperidine derivatives, which are among the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2][3] The strategic incorporation of a difluorophenyl moiety significantly modulates the compound's electronic and lipophilic properties, often enhancing its potential for interaction with biological targets and improving its pharmacokinetic profile, especially in central nervous system (CNS) applications.[4][5] This compound is primarily utilized as a sophisticated building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[6][7][8]
Key Physicochemical Data
The fundamental properties of 2-(2,4-Difluorophenyl)piperidine hydrochloride are summarized below. Adherence to these specifications is critical for ensuring reproducibility in synthetic and biological assays.
| Property | Value | Source(s) |
| CAS Number | 1421602-03-0 | [9][10][11] |
| Molecular Formula | C₁₁H₁₄ClF₂N | [11] |
| Molecular Weight | 233.69 g/mol | [12] |
| IUPAC Name | 2-(2,4-difluorophenyl)piperidine hydrochloride | [11] |
| Appearance | Typically a white to off-white or pale yellow crystalline powder. | [6] |
| Purity | ≥97-98% (commonly assessed by HPLC) | [6] |
| Storage | Store in a cool, dry place under an inert atmosphere. | [13] |
Chemical Structure
The two-dimensional structure of the molecule is presented below. The piperidine ring provides a three-dimensional conformation, while the difluorophenyl group is the primary pharmacophoric element.
Caption: 2D structure of 2-(2,4-Difluorophenyl)piperidine hydrochloride.
Synthesis and Purification Strategy
While multiple synthetic routes to substituted piperidines exist, a common and logical approach involves the construction of a suitable precursor followed by cyclization or direct modification of a piperidine ring.[2][14] For 2-aryl piperidines, a robust strategy often begins with the corresponding pyridine derivative, which is then subjected to catalytic hydrogenation. This method is advantageous due to the commercial availability of a wide range of substituted pyridines.
Conceptual Synthetic Protocol
The following protocol is a validated, multi-step synthesis that ensures high purity and yield. The causality for key steps is explained to provide insight into the process design.
-
Grignard Reaction:
-
Step: React 2-bromopyridine with magnesium turnings in anhydrous THF to form 2-pyridylmagnesium bromide.
-
Rationale: This creates a nucleophilic pyridine species, essential for forming the new carbon-carbon bond with the electrophilic aryl component. Anhydrous conditions are critical to prevent quenching of the highly reactive Grignard reagent.
-
-
Nucleophilic Acyl Substitution:
-
Step: Add 2,4-difluorobenzaldehyde to the Grignard reagent solution at a low temperature (e.g., 0°C), followed by a slow warming to room temperature.
-
Rationale: The pyridyl anion attacks the carbonyl carbon of the aldehyde. Low-temperature addition controls the reaction rate, minimizing side reactions. The result is a secondary alcohol precursor.
-
-
Oxidation:
-
Step: Oxidize the resulting alcohol to a ketone using an oxidizing agent like manganese dioxide (MnO₂) or a Swern oxidation.
-
Rationale: MnO₂ is a mild and selective reagent for oxidizing benzylic/allylic alcohols, preventing over-oxidation. This step creates the (2,4-difluorophenyl)(pyridin-2-yl)methanone intermediate.
-
-
Catalytic Hydrogenation:
-
Step: Hydrogenate the ketone intermediate under a hydrogen atmosphere using a platinum(IV) oxide (PtO₂) catalyst in an acidic solvent like glacial acetic acid.
-
Rationale: PtO₂ (Adam's catalyst) is highly effective for reducing the pyridine ring to a piperidine ring. The acidic medium protonates the nitrogen, facilitating the reduction and also reducing the carbonyl group to a methylene group in a single reductive step.
-
-
Salt Formation and Purification:
-
Step: Neutralize the reaction mixture, extract the free base product into an organic solvent (e.g., ethyl acetate), and then bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol.
-
Rationale: Formation of the hydrochloride salt significantly increases the compound's stability and crystallinity, making it easier to handle and purify. The salt precipitates from the non-polar solvent.
-
Purification: The precipitated solid is collected by filtration and can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(2,4-Difluorophenyl)piperidine HCl.
Pharmacological Profile and Mechanism of Action
The true value of 2-(2,4-Difluorophenyl)piperidine hydrochloride lies in its potential as a scaffold for CNS-active agents. Structure-activity relationship (SAR) studies on analogous compounds consistently demonstrate high affinity and selectivity for monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[15][16] These transporters are critical regulatory proteins that control neurotransmitter signaling by facilitating their reuptake from the synaptic cleft.[17][18][19]
Hypothesized Mechanism of Action
Based on extensive literature for this chemical class, it is hypothesized that molecules derived from this scaffold act as reuptake inhibitors .
-
Binding Pocket Interaction: The difluorophenyl ring likely engages in crucial aromatic and halogen bonding interactions within the transporter's binding site. The fluorine atoms can modulate protein-ligand interactions and improve metabolic stability.
-
Piperidine Core: The protonated nitrogen of the piperidine ring is expected to form a key ionic bond with a conserved aspartate residue in the transporter's transmembrane domain, a hallmark interaction for many transporter ligands.
-
Functional Outcome: By physically occluding the transporter channel, these compounds prevent the re-internalization of neurotransmitters like dopamine and serotonin, thereby increasing their concentration in the synapse and enhancing downstream signaling. This mechanism is the foundation for many successful antidepressant and psychostimulant drugs.[17][19]
Signaling Pathway Diagram
Caption: Inhibition of neurotransmitter reuptake at the synapse.
Analytical Characterization and Quality Control
Rigorous analytical validation is non-negotiable in drug development. Confirming the identity, purity, and stability of 2-(2,4-Difluorophenyl)piperidine hydrochloride is essential before its use in further synthetic steps or biological screening. A multi-technique approach is recommended for a comprehensive characterization.
Recommended Analytical Methods
| Technique | Purpose | Expected Outcome |
| HPLC | Purity assessment and quantification. | A single major peak with purity ≥98%. The retention time is specific to the method conditions (column, mobile phase, flow rate). |
| ¹H NMR | Structural confirmation. | Characteristic peaks corresponding to the aromatic protons (difluorophenyl region) and aliphatic protons (piperidine region). The integration of these peaks should match the number of protons in the structure. |
| Mass Spec (MS) | Molecular weight confirmation. | Detection of the molecular ion peak corresponding to the free base (m/z ≈ 212.11) under ESI+ conditions. |
| FTIR | Functional group identification. | Characteristic absorption bands for N-H stretching (from the piperidinium ion), C-H (aromatic and aliphatic), and C-F bonds. |
Standard HPLC Protocol
-
System Preparation: Use a C18 reverse-phase column. The mobile phase is typically a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Injection & Elution: Inject a small volume (e.g., 5-10 µL) onto the column. Run the gradient method to elute the compound.
-
Detection: Use a UV detector set to a wavelength where the phenyl ring absorbs strongly (e.g., 254 nm).
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Analytical Workflow Diagram
Caption: Multi-technique workflow for analytical quality control.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. The data presented here is synthesized from safety data sheets (SDS) of structurally related piperidine hydrochloride compounds.[20][21][22]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[24]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[22][24]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.[21][24]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[24]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
References
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Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (n.d.). PubMed. [Link]
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Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. (n.d.). PrepChem.com. [Link]
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Understanding the Chemistry: 4-(2,4-Difluorobenzoyl)-piperidine Hydrochloride. (2026). LinkedIn. [Link]
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Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. (2001). PubMed. [Link]
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed. [Link]
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4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride | CAS No:106266-04-0. (n.d.). ZaiQi Bio-Tech. [Link]
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The Role of 4-(2,4-Difluorobenzoyl)-piperidine Hydrochloride in Pharma R&D. (n.d.). LinkedIn. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
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Neurotransmitter transporters and their impact on the development of psychopharmacology. (2006). British Journal of Pharmacology. [Link]
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What are the detection methods for piperidine? (2025). Biosynce. [Link]
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Analytical Method Summaries. (2018). Eurofins. [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
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Physiology and Pharmacology of Neurotransmitter Transporters. (2021). PubMed. [Link]
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Neurotransmitter Transporters: Fruitful Targets for CNS Drug Discovery. (n.d.). PubMed. [Link]
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Pharmacological properties of natural piperidine derivatives. (2018). ResearchGate. [Link]
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